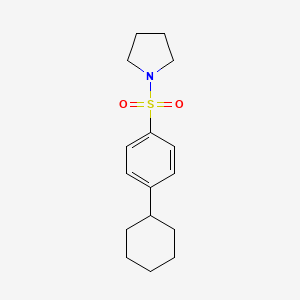
1-((4-Cyclohexylphenyl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((4-Cyclohexylphenyl)sulfonyl)pyrrolidine” is a compound with the molecular formula C16H23NO2S . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule is one of the nitrogen heterocycles. The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The compound has an average mass of 293.424 Da and a monoisotopic mass of 293.144958 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 433.5±38.0 °C at 760 mmHg, and a flash point of 216.0±26.8 °C . It also has a polar surface area of 46 Å2 and a molar volume of 248.2±3.0 cm3 .Wirkmechanismus
The mechanism of action of CSP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. One proposed mechanism of action involves the inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. By inhibiting this enzyme, CSP may disrupt the pH balance in cancer cells, leading to their death. Additionally, CSP has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
CSP has been found to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, CSP has been found to have antioxidant properties, which may contribute to its neuroprotective effects. The compound has also been found to have analgesic effects, which may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CSP in lab experiments is its wide range of biological activities. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile tool for scientific research. Additionally, CSP is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using CSP is its potential toxicity. The compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CSP. One area of interest is the development of new synthetic methods for the compound, which may improve its purity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of CSP and its potential therapeutic applications. Future research may also focus on the development of new derivatives of CSP with improved biological activity and reduced toxicity. Overall, CSP has significant potential as a tool for scientific research and as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of CSP involves a series of chemical reactions that result in the formation of the final product. The most common method of synthesizing CSP involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with pyrrolidine in the presence of a base catalyst. The reaction takes place under controlled conditions, and the resulting product is purified through a series of chromatographic techniques. The purity of the final product is critical for its biological activity and efficacy.
Wissenschaftliche Forschungsanwendungen
CSP has been the subject of numerous scientific studies due to its potential therapeutic properties. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. In one study, CSP was shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CSP has also been found to have neuroprotective effects by reducing the production of reactive oxygen species and protecting neurons from damage.
Eigenschaften
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-20(19,17-12-4-5-13-17)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h8-11,14H,1-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIGKWKYDZLPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)
![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)
![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)
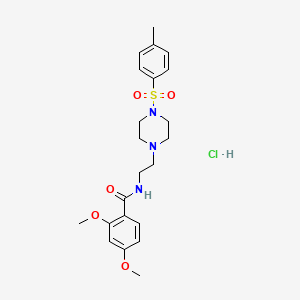

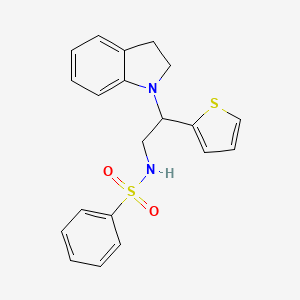
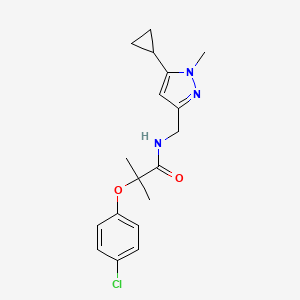
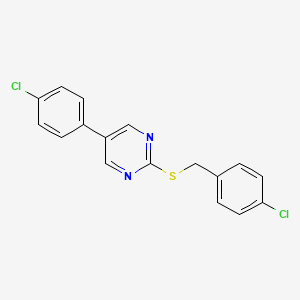
![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)

![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)

